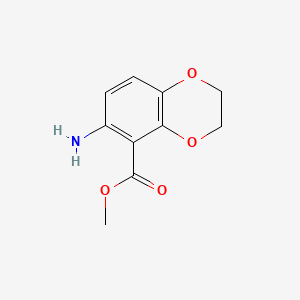
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzo[b][1,4]dioxine, featuring an amino group at the 6th position and a carboxylate ester group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly (ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Uniqueness
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is unique due to the presence of both an amino group and a carboxylate ester group on the benzo[b][1,4]dioxine core. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
179262-62-5 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.201 |
Nom IUPAC |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)8-6(11)2-3-7-9(8)15-5-4-14-7/h2-3H,4-5,11H2,1H3 |
Clé InChI |
RXXFFQMYQXTBHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1OCCO2)N |
Synonymes |
1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)
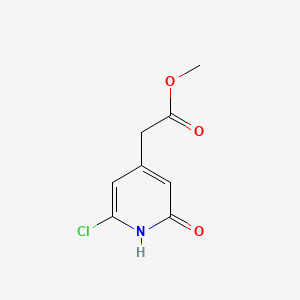

![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)
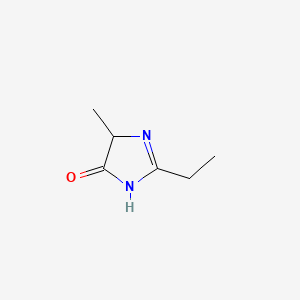
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]- (9CI)](/img/new.no-structure.jpg)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
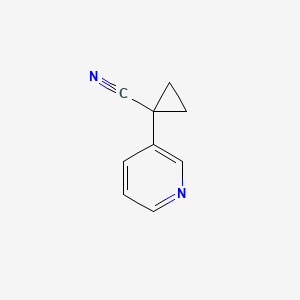
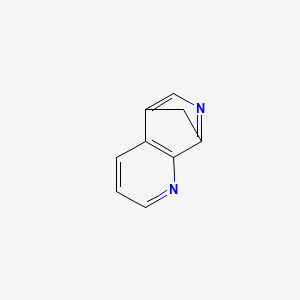
![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)
